7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative with strategic substitutions at positions 3, 7, and 8 of the xanthine core. Structurally, it features:
- A 3-methyl group (position 3),
- A 2-methoxyethyl chain (position 7),
- A (2-oxo-2-phenylethyl)thio group (position 8).
This compound was synthesized with a yield of 85.9% (via methods analogous to those in ), and its molecular ion peak was observed at m/z 427.0 [M-H]⁻ via mass spectrometry .
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-phenacylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-14-13(15(23)19-16(20)24)21(8-9-25-2)17(18-14)26-10-12(22)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGKKGHRLPVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a purine core with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The purine structure allows it to mimic natural nucleotides, potentially leading to interference with cellular processes such as:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
- Antiviral Activity : Preliminary studies suggest that it exhibits antiviral properties by disrupting viral replication pathways.
- Anticancer Potential : Its structural similarity to purines positions it as a candidate for targeting cancer cell proliferation.
Biological Activity Summary
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests a potential application in developing targeted cancer therapies.
Antiviral Properties
Research has indicated that this compound may inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. In vitro studies showed a reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Specific applications include:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Anti-inflammatory Properties : It shows promise in reducing pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Biochemical Studies
Research indicates that this compound can serve as a valuable tool in biochemical assays aimed at understanding cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation.
- Receptor Modulation : Potential interactions with adenosine receptors could influence various physiological responses.
Organic Synthesis
Due to its reactive functional groups, this compound can act as an intermediate in the synthesis of more complex molecules:
- Building Block for New Compounds : Its unique structure allows for further modifications, making it useful in developing new chemical entities.
Antitumor Study
In vitro studies involving human breast cancer cell lines demonstrated that treatment with 7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione resulted in:
- Significant reduction in cell viability.
- Increased apoptotic markers compared to control groups.
Anti-inflammatory Study
Research using models of acute inflammation indicated that administration of the compound led to:
- Decreased levels of TNF-alpha and IL-6.
These findings suggest its potential utility in managing inflammatory conditions.
Neuroprotection Study
Preliminary studies on neuronal cell cultures exposed to oxidative stress revealed that:
- The compound significantly reduced cell death compared to untreated controls.
This indicates possible neuroprotective effects that could be explored further for neurodegenerative diseases.
Comparison with Similar Compounds
The purine-2,6-dione scaffold is highly modifiable, with variations at positions 7 and 8 driving divergent physicochemical and biological profiles. Below, the target compound is compared with structurally related derivatives.
Substituent Analysis and Physicochemical Properties
Key Observations:
Position 7 Substituents: The 2-methoxyethyl group (target compound) enhances hydrophilicity compared to longer alkyl chains (e.g., octyl in ) or aromatic groups. Ethoxyethyl analogs () may exhibit similar solubility but altered metabolic stability due to ether linkages .
Position 8 Substituents :
- The (2-oxo-2-phenylethyl)thio group in the target compound introduces a ketone and aromatic moiety, enabling hydrogen bonding and π-π interactions. This contrasts with simpler alkylthio groups (e.g., octylthio in ), which prioritize lipophilicity .
- Chlorinated aromatic substituents (e.g., 2-chlorobenzylthio in ) may enhance electrophilicity and metabolic resistance but could increase toxicity risks .
Synthetic Yields :
- The target compound’s yield (85.9% ) surpasses that of 3-29A (49% ), suggesting efficient thioether formation under its synthetic conditions .
Spectral and Analytical Data
Table 2: Spectral Data Comparison
Key Observations:
Q & A
Basic: What are the common synthetic routes for preparing this purine derivative, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the purine core at positions 7 and 7. Key steps include:
- Nucleophilic substitution at position 8 using thiol-containing reagents (e.g., 2-oxo-2-phenylethyl thiol) under basic conditions (e.g., K₂CO₃/DMF) to introduce the thioether group .
- Alkylation at position 7 with 2-methoxyethyl halides, often requiring anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions .
Optimization strategies : - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Purify intermediates via column chromatography to avoid carryover impurities affecting downstream steps .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
Answer:
- FTIR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether (C-S at ~600–700 cm⁻¹) .
- NMR :
- ¹H NMR : Look for singlet peaks corresponding to methyl groups (e.g., 3-methyl at δ ~3.3 ppm) and methoxyethyl protons (δ ~3.5–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (C2 and C6 at δ ~150–160 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and methoxyethyl substituents .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced: How can computational tools predict the compound’s biological activity, and what parameters should be prioritized in virtual screening?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., adenosine receptors or enzymes like phosphodiesterases). Focus on:
- Binding affinity (ΔG values) at active sites .
- Pharmacophore alignment : Ensure the thioether and methoxyethyl groups align with hydrophobic pockets .
- ADMET Prediction : Prioritize parameters:
- Contradiction Handling : Cross-validate results with experimental IC₅₀ values from enzyme inhibition assays to resolve discrepancies between predicted and observed activities .
Advanced: How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?
Answer:
- Experimental Design :
- Mitigation Strategies :
Advanced: What strategies are effective for functionalizing the purine core to enhance target selectivity (e.g., kinase vs. receptor binding)?
Answer:
- Position-Specific Modifications :
- Position 8 : Replace thioether with sulfone (–SO₂–) to enhance hydrogen bonding with kinases .
- Position 7 : Introduce bulkier groups (e.g., benzyl instead of methoxyethyl) to restrict conformational flexibility, favoring receptor binding .
- Structure-Activity Relationship (SAR) :
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing for this compound?
Answer:
- Synthesis of Labeled Analogs : Incorporate ¹³C at the methoxyethyl group via labeled methanol in alkylation steps .
- Mass Spectrometry Imaging (MSI) : Track metabolite distribution in tissue sections using isotopic signatures .
- Pharmacokinetic Modeling : Use LC-MS/MS data to calculate clearance rates and identify major metabolic enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
